6-Trifluoromethylsulfanyl-1h-pyrazin-2-one chemical structure properties
6-Trifluoromethylsulfanyl-1h-pyrazin-2-one chemical structure properties
An In-depth Technical Guide to the Proposed Synthesis and Characterization of 6-Trifluoromethylsulfanyl-1H-pyrazin-2-one
Abstract
This technical guide outlines a comprehensive strategy for the synthesis, purification, and characterization of the novel heterocyclic compound, 6-trifluoromethylsulfanyl-1H-pyrazin-2-one. The pyrazinone scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic bioactive molecules.[1][2][3] The introduction of a trifluoromethylsulfanyl (SCF3) group is a modern strategy in drug design, known to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.[4][5] To date, 6-trifluoromethylsulfanyl-1H-pyrazin-2-one has not been described in the scientific literature. This document provides a scientifically grounded, hypothetical framework for its creation and detailed analysis, intended for researchers in synthetic chemistry and drug development.
Introduction: Rationale and Significance
Pyrazin-2-ones are a class of nitrogen-containing heterocycles that form the core of numerous biologically active compounds, including antiviral agents like Favipiravir and various enzyme inhibitors.[1][6] Their planar structure and hydrogen bonding capabilities make them ideal scaffolds for interacting with biological targets. The trifluoromethylsulfanyl (SCF3) moiety is increasingly recognized for its unique electronic properties and high lipophilicity (Hansch parameter π = 1.44), which can significantly modulate the biological activity and metabolic stability of a parent molecule.[4][5][7]
The proposed synthesis of 6-trifluoromethylsulfanyl-1H-pyrazin-2-one aims to combine these two valuable pharmacophores to generate a novel molecule with significant potential for applications in pharmaceutical and agrochemical research. This guide details a proposed synthetic route, a comprehensive analytical characterization workflow, and predictions of its core physicochemical properties based on established chemical principles and data from analogous structures.
Proposed Synthetic Pathway
The synthesis of the target compound is envisioned as a two-step process starting from a commercially available dihalopyrazine. The chosen strategy relies on the differential reactivity of the positions on the pyrazine ring, allowing for a regioselective approach.
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 6-trifluoromethylsulfanyl-1H-pyrazin-2-one.
Step 1: Synthesis of 6-Chloro-1H-pyrazin-2-one
The initial step involves the selective hydrolysis of one of the chloro groups of 2,6-dichloropyrazine. The pyrazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr).[8][9][10] By using a hydroxide source under controlled conditions, it is possible to selectively replace one chlorine atom to form the pyrazinone ring.
Experimental Protocol:
-
To a solution of 2,6-dichloropyrazine (1.0 eq.) in dimethyl sulfoxide (DMSO), add an aqueous solution of sodium hydroxide (1.1 eq.).
-
Heat the reaction mixture to 100 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and neutralize with aqueous HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-chloro-1H-pyrazin-2-one.
Causality: The use of a polar aprotic solvent like DMSO facilitates the SNAr reaction.[8] Using a slight excess of NaOH and a controlled temperature allows for monosubstitution, minimizing the formation of the di-hydroxy pyrazine byproduct.
Step 2: Introduction of the Trifluoromethylsulfanyl Group
The second step involves a nucleophilic aromatic substitution reaction to displace the remaining chlorine atom with a trifluoromethylthiolate (SCF3) nucleophile. This is the key step to introduce the desired functional group. The electron-withdrawing nature of the pyrazinone ring system should activate the C-6 position for nucleophilic attack.[10][11]
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), suspend 6-chloro-1H-pyrazin-2-one (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add a trifluoromethylthiolating reagent such as silver(I) trifluoromethanethiolate (AgSCF3) or copper(I) trifluoromethanethiolate (CuSCF3) (1.2-1.5 eq.). The use of a pre-formed salt of trifluoromethanethiol is crucial due to the gaseous and unstable nature of the parent thiol.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will need to be determined empirically.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the target compound, 6-trifluoromethylsulfanyl-1H-pyrazin-2-one.
Causality: The choice of a copper or silver trifluoromethylthiolate salt is based on literature precedents for the trifluoromethylthiolation of aryl and heteroaryl halides.[4] These reagents are effective sources of the SCF3 nucleophile. An inert atmosphere is necessary to prevent the oxidation of the sulfur-containing species.
Proposed Structure and Physicochemical Properties
The successful synthesis will yield the novel compound 6-trifluoromethylsulfanyl-1H-pyrazin-2-one.
Chemical Structure Diagram
Caption: Proposed chemical structure of 6-trifluoromethylsulfanyl-1H-pyrazin-2-one.
Table of Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₅H₃F₃N₂OS | - |
| Molecular Weight | 212.16 g/mol | - |
| Appearance | White to off-white solid | Based on similar pyrazinone structures. |
| Melting Point | 150-170 °C | Expected to be a solid at room temperature with a relatively high melting point due to the planar heterocyclic core and potential for hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | The pyrazinone core provides polarity, while the trifluoromethylsulfanyl group increases lipophilicity.[12] |
| pKa | ~8-9 (NH proton) | The pyrazinone NH is weakly acidic.[13] |
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Table of Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | δ ~12-13 ppm (br s, 1H, N-H); δ ~7.5-8.0 ppm (d, 1H, pyrazine-H); δ ~7.0-7.5 ppm (d, 1H, pyrazine-H). The exact chemical shifts will depend on the final electronic environment. |
| ¹³C NMR | δ ~155-160 ppm (C=O); δ ~140-150 ppm (C-SCF₃); δ ~120-135 ppm (pyrazine CH carbons); δ ~118-125 ppm (q, ¹JCF ≈ 270-300 Hz, CF₃). |
| ¹⁹F NMR | δ ~ -40 to -45 ppm (s, 3F, SCF₃).[14][15] |
| IR Spectroscopy | ν ~3200-3000 cm⁻¹ (N-H stretch); ν ~1650-1680 cm⁻¹ (C=O stretch, amide); ν ~1100-1200 cm⁻¹ (C-F stretch, strong); ν ~700-800 cm⁻¹ (C-S stretch). |
| Mass Spectrometry (EI-MS) | M⁺ at m/z = 212. Key fragments may include loss of CO (m/z = 184), loss of CF₃ (m/z = 143), and other pyrazine ring fragmentation patterns.[16][17] |
Potential Reactivity and Applications
The pyrazinone ring in the target molecule offers several sites for further chemical modification, including N-alkylation of the amide nitrogen.[1] This would allow for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Given the known biological activities of related compounds, 6-trifluoromethylsulfanyl-1H-pyrazin-2-one is a promising candidate for screening in several therapeutic areas:
-
Antiviral and Antimicrobial Agents: Many pyrazinone derivatives exhibit potent antiviral and antimicrobial activities.[1][3] The SCF₃ group has also been incorporated into potent antibacterial compounds.
-
Kinase Inhibitors: The pyrazinone scaffold is present in inhibitors of various kinases, which are important targets in oncology.[6]
-
Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides due to its ability to enhance biological activity.[5][18]
The unique combination of the pyrazinone core and the trifluoromethylsulfanyl group makes this novel compound a highly attractive target for synthesis and biological evaluation.
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